2-Sulfobenzoic anhydride 2-Sulfobenzoic anhydride
Brand Name: Vulcanchem
CAS No.: 81-08-3
VCID: VC21208454
InChI: InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
SMILES: C1=CC=C2C(=C1)C(=O)OS2(=O)=O
Molecular Formula: C7H4O4S
Molecular Weight: 184.17 g/mol

2-Sulfobenzoic anhydride

CAS No.: 81-08-3

Cat. No.: VC21208454

Molecular Formula: C7H4O4S

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

2-Sulfobenzoic anhydride - 81-08-3

Specification

CAS No. 81-08-3
Molecular Formula C7H4O4S
Molecular Weight 184.17 g/mol
IUPAC Name 1,1-dioxo-2,1λ6-benzoxathiol-3-one
Standard InChI InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
Standard InChI Key NCYNKWQXFADUOZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OS2(=O)=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)OS2(=O)=O
Melting Point 129.5 °C

Introduction

Chemical Identity and Nomenclature

2-Sulfobenzoic anhydride (CAS Registry Number: 81-08-3) is an organosulfur compound with the molecular formula C₇H₄O₄S and a molecular weight of 184.17 g/mol . This compound features a benzene ring with a cyclic anhydride structure formed between adjacent carboxylic acid and sulfonic acid groups.

Nomenclature and Identifiers

The compound is known by several names in chemical literature:

Identifier TypeValue
IUPAC Name3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
CAS Number81-08-3
EC Number201-322-6
InChIKeyNCYNKWQXFADUOZ-UHFFFAOYSA-N
Molecular FormulaC₇H₄O₄S
Molecular Weight184.17 g/mol

Table 1: Chemical identifiers for 2-Sulfobenzoic anhydride

Common Synonyms

The compound is referenced in scientific literature under various synonyms including:

  • 2-Sulfobenzoic anhydride

  • o-Sulfobenzoic anhydride

  • o-Sulfobenzoic acid cyclic anhydride

  • 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide

  • 1,1-dioxo-2,1-benzoxathiol-3-one

Physical and Chemical Properties

2-Sulfobenzoic anhydride exists as a solid at room temperature, typically appearing as a white to beige crystalline powder or crystals, though commercial samples may range from white to orange or green in color .

Physical Properties

The following table summarizes the key physical properties of 2-Sulfobenzoic anhydride:

PropertyValueReference
Physical State (20°C)Solid
AppearanceWhite to orange/green powder or crystals
Melting Point116-128°C (varying reports)
Boiling Point314.7±0.0°C at 760 mmHg
184-186°C at 18 mmHg
Density1.6±0.1 g/cm³
Flash Point140.6±19.3°C
Refractive Index1.629
Vapor Pressure0.0±0.6 mmHg at 25°C

Table 2: Physical properties of 2-Sulfobenzoic anhydride

Chemical Properties

2-Sulfobenzoic anhydride contains a cyclic anhydride structure that makes it reactive toward nucleophiles, particularly with compounds containing hydroxyl groups. The compound is moisture sensitive and should be stored under inert gas . Its reactivity profile is characterized by:

  • Susceptibility to hydrolysis in the presence of moisture

  • Ability to form esters with alcohols and phenols

  • Reactivity as an acylating agent

Synthesis Methods

The preparation of 2-Sulfobenzoic anhydride can be achieved through several synthetic pathways, with the most notable being the catalytic conversion of 2-sulfohalide benzoates.

Catalysts and Conditions

Several metal halides serve as effective catalysts for this transformation:

Catalyst TypeExamplesEffectiveness
Group IIB halidesZinc chlorideHighly effective
Group IIIA halidesAluminum chloride, Aluminum bromideEffective but may form complexes
Transition metal halidesFerric chlorideSpecial utility
Other metal halidesAntimony, molybdenum, boron, tin, titanium halidesEffective

Table 3: Catalysts for the synthesis of 2-Sulfobenzoic anhydride

The optimal catalyst concentration ranges from 0.1% to 3.0% by weight of the 2-sulfohalide benzoate .

Reaction Conditions

The reaction performs best under the following conditions:

ParameterOptimal RangeNotes
Temperature150-250°CMust be at least high enough to melt the reactant
Reaction time1-2 hoursLonger for lower temperatures
AtmosphereInert (nitrogen)To prevent moisture interference
SolventOptionalHigh-boiling aromatic solvents with electron-withdrawing groups preferred

Table 4: Optimal reaction conditions for 2-Sulfobenzoic anhydride synthesis

Example experimental yields reported include:

  • 91% yield at 200°C for 1 hour using zinc chloride catalyst

  • 89% yield at 170°C for 20 hours in o-dichlorobenzene with zinc chloride

Comparative experiments without catalyst showed either no reaction or significantly reduced yields (50% after 16 hours at 200°C) .

Applications

2-Sulfobenzoic anhydride finds diverse applications across multiple fields of chemistry and manufacturing.

As a Chemical Intermediate

The compound serves as a valuable intermediate in the synthesis of:

  • Dyes and pigments

  • Saccharin

  • Sulfonephthalein dyes and indicators

In Polymer Chemistry

Research has demonstrated the utility of 2-Sulfobenzoic anhydride in:

  • Esterification of hydroxylated polymers, offering a facile approach for synthesizing near-monodisperse strong acid homopolymers and diblock copolymers

  • As a polymerization inhibitor

As a Derivatization Agent

2-Sulfobenzoic anhydride has proven particularly valuable as a derivatization agent in analytical chemistry:

  • For the detection of phenols by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF-MS)

  • In evaporative derivatization protocols that significantly improve detection sensitivity

A study demonstrated that evaporative derivatization of 4-phenylphenol with 2-Sulfobenzoic anhydride and 4-dimethylaminopyridine (DMAP) achieved a 96% yield compared to 47% for conventional solution-phase reactions. This method enabled detection of as little as 25 pmol (4.3 ng) of the phenol by MALDI-TOF/TOF-MS with a signal-to-noise ratio of 260 .

In Organic Synthesis

The compound has been utilized as a reagent in the synthesis of hydroxytriarylmethanes under ultrasonic irradiation, where it reacts with phenols in the presence of heteropolyacids as catalysts .

Safety AspectDetails
Hazard CodesC: Corrosive
Risk PhrasesR20/21/22; R34
Safety PhrasesS22-S24/25-S45-S36/37/39-S26
WGK Germany3 (Highly water endangering)
Personal Protective EquipmentEyeshields; Gloves; Type N95 (US) or Type P1 (EN143) respirator filter

Table 5: Safety classification and protective measures for 2-Sulfobenzoic anhydride

SupplierTypical PurityPackage SizesStorage Recommendations
TCI America>97.0% (T)25 gRoom temperature, cool/dark place, under inert gas
Thermo Scientific95%25 g, 100 gRoom temperature
Aladdin Scientific±95%100 gArgon charged

Table 6: Commercial specifications of 2-Sulfobenzoic anhydride

Analytical Characterization

The compound can be characterized using various analytical techniques:

Spectroscopic Properties

Infrared spectroscopy shows characteristic anhydride bands at 1820 cm⁻¹ and 1840 cm⁻¹ . The NIST Chemistry WebBook provides gas phase IR spectrum data for reference and identification purposes .

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